molecular formula C16H15N5O3S B292687 N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea

N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea

Cat. No. B292687
M. Wt: 357.4 g/mol
InChI Key: YZQPYDLUAGGCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPhT and is a member of the 1,2,4-triazole family of compounds.

Mechanism of Action

The mechanism of action of FPhT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, FPhT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. FPhT has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects
FPhT has been shown to have various biochemical and physiological effects. In cancer cells, FPhT has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. FPhT has also been shown to reduce inflammation and oxidative stress in animal models. In addition, FPhT has been shown to have a low toxicity profile, making it a potentially safe treatment option.

Advantages and Limitations for Lab Experiments

FPhT has several advantages for lab experiments, including its low toxicity profile and potential applications in various fields. However, FPhT also has some limitations, including its relatively complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of FPhT. In medicine, further research is needed to fully understand the mechanism of action of FPhT and its potential applications in the treatment of cancer and other diseases. In agriculture, further research is needed to explore the potential use of FPhT as a herbicide and fungicide. In material science, further research is needed to explore the potential use of FPhT in the development of organic electronic devices.
Conclusion
In conclusion, FPhT is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. The synthesis of FPhT involves a series of chemical reactions, and its mechanism of action is not fully understood. FPhT has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of FPhT that warrant further investigation.

Synthesis Methods

The synthesis of FPhT involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-furylcarboxaldehyde, which is reacted with phenylhydrazine to form 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with acetic anhydride to form N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiourea. Finally, this compound is reacted with methyl isocyanate to form the desired product, N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea.

Scientific Research Applications

FPhT has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FPhT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, FPhT has been shown to have potential as a herbicide and fungicide. In material science, FPhT has been studied for its potential use in the development of organic electronic devices.

properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C16H15N5O3S/c1-17-15(23)18-13(22)10-25-16-20-19-14(12-8-5-9-24-12)21(16)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H2,17,18,22,23)

InChI Key

YZQPYDLUAGGCIS-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3

Canonical SMILES

CNC(=O)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3

solubility

32.4 [ug/mL]

Origin of Product

United States

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